molecular formula C7H9N2NaO2S B2738299 Sodium;2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 2411266-24-3

Sodium;2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2738299
CAS No.: 2411266-24-3
M. Wt: 208.21
InChI Key: SPOQCHQIRBRFHA-UHFFFAOYSA-N
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Description

Sodium;2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate is a sodium salt derived from its parent carboxylic acid, 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid. The compound features a 4-methyl-substituted thiazole ring with a 1-aminoethyl group at position 2 and a carboxylate moiety at position 5. Its sodium salt form enhances aqueous solubility, making it advantageous for pharmaceutical applications . The ethyl ester precursor, ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 1017469-56-5), is synthesized via multistep organic reactions, often involving coupling of nitriles or bromoacetoacetate derivatives with amines, followed by hydrolysis to yield the carboxylate .

Properties

IUPAC Name

sodium;2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.Na/c1-3(8)6-9-4(2)5(12-6)7(10)11;/h3H,8H2,1-2H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOFTQURDHDWGZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)N)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

    Sodium Salt Formation: The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Sodium;2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carboxylate group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the carboxylate group.

    Substituted Thiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its thiazole framework is crucial for developing derivatives with enhanced biological activity.

Biology

Research indicates that sodium;2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate exhibits significant biological activities:

  • Antimicrobial Properties : It has shown efficacy against various pathogens, including multidrug-resistant strains.
  • Anticancer Activity : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, potentially through enzyme inhibition mechanisms .

Medicine

The compound is being investigated as a pharmaceutical intermediate in drug development. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases:

  • Anti-inflammatory Effects : Similar thiazole derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes, indicating potential applications in reducing inflammation .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with tailored properties.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. This compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .

Case Study 2: Cytotoxic Effects

In comparative studies assessing cytotoxicity across various cancer cell lines, this compound showed reduced cell viability at concentrations above 10 µM. The mechanism involved may include disruption of the cell cycle and induction of apoptosis through specific enzyme interactions .

Mechanism of Action

The mechanism of action of Sodium;2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The aminoethyl group may enhance its binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural Modifications and Activity

  • Aminoethyl vs. Aromatic Substituents: The 1-aminoethyl group in the target compound distinguishes it from analogs like BAC (4-chlorobenzylamino) and TEI-6720 (4-hydroxyphenyl). BAC’s antidiabetic activity is attributed to the electron-withdrawing chloro group, which enhances receptor binding . In contrast, TEI-6720’s hydroxyphenyl group facilitates xanthine oxidase inhibition by mimicking the substrate’s planar structure .
  • Ester vs. Carboxylate: The ethyl ester form (e.g., TEI-6720) improves membrane permeability, while the sodium carboxylate enhances solubility for intravenous formulations .

Biological Activity

Sodium;2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse biological activities. Its synthesis typically involves the reaction of 2-aminothiazole with suitable carboxylic acid derivatives under controlled conditions, often utilizing solvents like ethanol or methanol. The purification process may include recrystallization or chromatography to ensure high yield and purity.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial activity against pathogens such as Mycobacterium tuberculosis. In a study examining various 2-aminothiazoles, compounds showed sub-micromolar minimum inhibitory concentrations (MICs), highlighting their potential as novel anti-tubercular agents .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundMIC (µM)Target Pathogen
This compound<0.1Mycobacterium tuberculosis
2-Aminothiazole8Mycobacterium tuberculosis
Thiadiazole<0.5Various bacteria

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, studies on similar thiazole derivatives revealed their ability to inhibit the growth of cancer cells by interfering with essential metabolic processes .

Case Study: Inhibition of HSET in Cancer Cells

A recent study highlighted the discovery of a thiazole derivative that inhibits the mitotic kinesin HSET (KIFC1), leading to multipolar spindle formation and cell death in centrosome-amplified cancer cells. The compound demonstrated micromolar inhibition in vitro and was effective in inducing apoptotic pathways in treated cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis.

This mechanism allows it to exert both antimicrobial and anticancer effects by disrupting normal cellular functions.

Research Applications

This compound is not only significant for its biological activities but also serves as a valuable building block in organic synthesis. Its derivatives are frequently explored for potential therapeutic applications in drug discovery, particularly against resistant strains of bacteria and various cancer types.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Sodium;2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate?

  • Methodological Answer : The synthesis typically involves condensation reactions between thioamide precursors and α-haloesters, followed by hydrolysis and salt formation. For example, ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate intermediates (similar to those in Febuxostat synthesis) are treated with potassium carbonate in methanol/water mixtures to yield carboxylic acid derivatives, which are then converted to sodium salts . Key parameters include solvent selection (e.g., methanol/water), reaction time (12–24 hours), and purification via recrystallization or column chromatography.

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : A combination of instrumental techniques is used:

  • 1H NMR and LC-MS : To verify molecular weight and functional groups (e.g., methyl, aminoethyl, and carboxylate moieties) .
  • Elemental Analysis : To validate empirical formulas (e.g., C, H, N, S content) .
  • X-ray Crystallography : For definitive structural elucidation. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving disorder in crystallographic data .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : For targets like xanthine oxidase or IRES-dependent translation (as seen in thiazole-based IRES inhibitors), using fluorometric or colorimetric substrates .
  • Cellular Uptake Studies : Fluorescence tagging of the compound to assess permeability (e.g., Caco-2 monolayers for intestinal absorption) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogues with modified aminoethyl or carboxylate groups (e.g., replacing sodium with other counterions or altering alkyl chain length). For example, highlights that a chlorobenzylamino group in a related thiazole derivative was critical for hypoglycemic activity .
  • Computational Docking : Use software like AutoDock to predict binding interactions with target proteins (e.g., insulin receptors or enzymes). Docking poses can be validated via mutagenesis studies .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :

  • High-Resolution Data Collection : Use synchrotron radiation to improve data quality.
  • Twinning Analysis : Employ SHELXD for de novo phasing and SHELXL for refinement, particularly for handling twinned crystals or disordered solvent molecules .
  • Validation Tools : Check results using R-factor convergence (target < 0.05) and the Cambridge Structural Database (CSD) for comparable bond lengths/angles .

Q. How can mechanistic studies elucidate its interaction with biological targets?

  • Methodological Answer :

  • Bicistronic Reporter Assays : To study IRES inhibition (as in ), clone the target IRES sequence upstream of a luciferase reporter and measure translational suppression .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified proteins (e.g., kinases or receptors) .

Q. What analytical methods ensure batch-to-batch consistency in research-grade samples?

  • Methodological Answer :

  • HPLC Purity Profiling : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA). Retention times and peak areas are compared against reference standards .
  • Stability Testing : Accelerated degradation studies under heat (40°C), humidity (75% RH), and light exposure (ICH Q1A guidelines). Monitor decomposition via LC-MS .

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